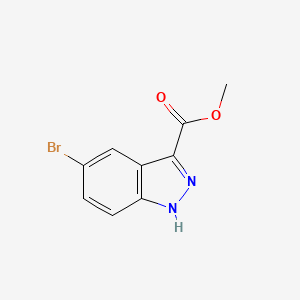

Methyl 5-bromo-1H-indazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNKCZKRGOOMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506965 | |

| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-74-5 | |

| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate from 5-bromo-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate from its corresponding carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2] Consequently, robust and efficient methods for the derivatization of indazole intermediates are of paramount importance to researchers in drug discovery and development. This document details and critically evaluates multiple synthetic strategies, from classical acid-catalyzed esterification to modern coupling protocols. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step protocol, and field-proven insights into optimization, purification, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this key chemical transformation.

Introduction: The Significance of the Indazole Moiety

The indazole ring system, a bicyclic heteroaromatic compound, is a bioisostere of indole and has garnered significant attention in pharmaceutical research.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of pharmacologically active agents, including kinase inhibitors for oncology and potent receptor antagonists.[2] The 3-carboxyindazole functional group is a particularly valuable handle for synthetic elaboration, allowing for the introduction of diverse functionalities. The conversion of 5-bromo-1H-indazole-3-carboxylic acid to its methyl ester is a fundamental step in the synthesis of numerous advanced intermediates and final drug candidates. The choice of esterification method can significantly impact yield, purity, and scalability, making a thorough understanding of the available options essential.

Before commencing the esterification, a reliable source of the starting material, 5-bromo-1H-indazole-3-carboxylic acid, is required. A common laboratory-scale synthesis involves the bromination of indazole-3-carboxylic acid.

Synthesis of Starting Material: 5-bromo-1H-indazole-3-carboxylic acid

A suspension of indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) is heated to 120 °C to obtain a clear solution. The solution is then cooled to 90 °C. A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction is maintained at 90 °C for 16 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (yield: 87.5%).[3]

Comparative Analysis of Synthetic Methodologies

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. For a substrate such as 5-bromo-1H-indazole-3-carboxylic acid, several methods can be employed. The selection of the optimal method depends on factors such as scale, the presence of other sensitive functional groups, desired purity, and available reagents and equipment. This guide will focus on three primary, reliable methods:

-

Fischer-Speier Esterification: A classic, cost-effective method involving direct, acid-catalyzed esterification.

-

Thionyl Chloride Mediated Esterification: A two-step process via an acyl chloride intermediate, offering higher reactivity.

-

Carbodiimide-Mediated (Steglich) Esterification: A mild and modern coupling method suitable for sensitive substrates.

The following table provides an at-a-glance comparison of these methodologies, with illustrative data compiled from typical laboratory outcomes for similar substrates.

| Method | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |

| Fischer-Speier | 85-98% | 4-24 hours | Reflux | Low cost, simple procedure, scalable.[4] | Reversible reaction, requires excess alcohol, harsh acidic conditions.[5] |

| Thionyl Chloride | 90-98% | 2-6 hours | 0 °C to Reflux | Irreversible, high yield, fast. | Generates corrosive HCl gas, reagent is moisture-sensitive. |

| Steglich (DCC/EDC) | 80-95% | 4-18 hours | Room Temp. | Very mild conditions, good for sensitive substrates.[6] | Expensive reagents, purification can be challenging due to urea byproduct.[7] |

Detailed Synthetic Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This equilibrium-controlled reaction utilizes an excess of the alcohol (methanol) as both reactant and solvent, with a strong acid catalyst to drive the reaction towards the ester product.[8]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation by a weak base (like methanol or the bisulfate ion) regenerates the acid catalyst and provides the final ester product.

Workflow for Fischer-Speier Esterification

Caption: General workflow for the Fischer-Speier esterification process.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.30 g, 5.39 mmol) in anhydrous methanol (50 mL).

-

Reaction: Under an inert atmosphere (e.g., argon), slowly add concentrated sulfuric acid (1 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the solution to room temperature. Remove the methanol by rotary evaporation.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 30 mL) and then with a saturated brine solution (1 x 30 mL).[9]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Problem: Incomplete reaction after 4 hours.

-

Cause: Insufficient catalyst or presence of water in the reagents/glassware.

-

Solution: Ensure all reagents are anhydrous. An additional small portion of sulfuric acid can be added, or the reaction time can be extended. Using a Dean-Stark apparatus with a solvent like toluene can help remove water azeotropically.[10]

-

-

Problem: Darkly colored byproducts form.

-

Cause: Overheating or too high a concentration of sulfuric acid can cause charring.

-

Solution: Ensure the sulfuric acid is added slowly and with good stirring. Maintain a gentle reflux and avoid excessive temperatures.[11]

-

Method 2: Thionyl Chloride Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate, which readily reacts with methanol to form the ester. This is an irreversible process, often leading to high yields.

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride. The generated acyl chloride is a potent electrophile. In the second step, methanol acts as a nucleophile, attacking the acyl chloride carbonyl carbon. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the final methyl ester.

Mechanism of Thionyl Chloride Esterification

Caption: Two-step conversion via an acyl chloride intermediate.

-

Acyl Chloride Formation: In a fume hood, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in toluene (20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Add thionyl chloride (0.45 mL, 6.22 mmol) dropwise at room temperature.

-

Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.

-

Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 20 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (0.5 mL, 12.4 mmol) followed by a non-nucleophilic base such as triethylamine or pyridine (0.87 mL, 6.22 mmol) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water, releasing SO₂ and HCl gases.[4][12] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves (butyl rubber or neoprene), safety goggles, and a lab coat.[13] Ensure all glassware is scrupulously dry.

-

Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or an ice/bicarbonate slurry under vigorous stirring in a fume hood.

Method 3: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a mild and efficient method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[14]

The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by the addition of DMAP. DMAP, a hypernucleophilic catalyst, reacts with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This highly electrophilic intermediate is then rapidly attacked by methanol to form the ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[14]

Steglich Esterification Workflow

Caption: Experimental workflow for Steglich esterification.

-

Preparation: To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in anhydrous dichloromethane (DCM, 40 mL), add methanol (0.2 mL, 4.98 mmol) and a catalytic amount of DMAP (50 mg, 0.41 mmol).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.03 g, 4.98 mmol) in DCM (10 mL) dropwise over 15 minutes.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-18 hours until the starting acid is consumed (monitored by TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Remove the bulk of the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Problem: Difficulty removing the DCU byproduct.

-

Cause: DCU has some solubility in many organic solvents, making complete removal by filtration difficult.[6]

-

Solution: After filtration, concentrate the crude product and redissolve it in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., cold diethyl ether or acetonitrile), then filter again.[15] Alternatively, using the water-soluble carbodiimide EDC allows the corresponding urea byproduct to be removed with the acidic aqueous wash.[16]

-

-

Problem: Low yield.

-

Cause: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if the nucleophile (methanol) is not reactive enough or if DMAP is omitted.

-

Solution: Ensure a catalytic amount of DMAP is used. The reaction should be run under anhydrous conditions as water can hydrolyze the intermediates.

-

Purification and Characterization

Regardless of the synthetic method employed, the crude this compound will require purification.

Purification

-

Recrystallization: This is a highly effective method for obtaining crystalline, high-purity material. A suitable solvent system must be identified where the ester has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvent systems for indazole esters include ethyl acetate/hexanes, ethanol, or methanol/water mixtures.[17][18]

-

Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate). If needed, add a co-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.

-

Protocol: A typical eluent system for this compound would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The fractions are collected and monitored by TLC to isolate the pure product.[3]

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): Expected chemical shifts (δ) are approximately: 14.13 (s, 1H, N-H), 8.21 (d, 1H, H-4), 7.67 (d, 1H, H-7), 7.59 (dd, 1H, H-6), 3.92 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 255/257, showing the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio).

-

Electron Ionization (EI-MS): The fragmentation pattern would likely involve initial loss of the methoxy group (-•OCH₃) to give a fragment at m/z 224/226, followed by loss of carbon monoxide (-CO) to yield an ion at m/z 196/198.[19]

-

-

Melting Point: The purified solid should exhibit a sharp melting point. Literature values are in the range of 208-210 °C.

Safety and Best Practices

A commitment to safety is paramount in any scientific endeavor. Beyond the specific hazards of reagents like thionyl chloride, general best practices must be observed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

-

Fume Hood Usage: All reactions involving volatile, toxic, or corrosive reagents must be performed in a properly functioning chemical fume hood.

-

Anhydrous Conditions: Many of the described reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used where specified.

-

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations. Never pour organic solvents or reactive chemicals down the drain.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies. The classic Fischer-Speier esterification offers a simple and economical route, ideal for large-scale synthesis where harsh conditions are tolerated. For faster, irreversible conversion, the use of thionyl chloride to form the acyl chloride intermediate provides excellent yields, though it requires stringent handling precautions. For sensitive substrates or when mild conditions are essential, Steglich esterification using DCC or EDC provides a reliable, albeit more costly, alternative.

The choice of method is a strategic decision based on the specific needs of the research program. By understanding the mechanistic underpinnings, procedural details, and potential pitfalls of each approach, the practicing scientist is well-equipped to efficiently and safely produce this valuable intermediate for application in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 11. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. reddit.com [reddit.com]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 5-bromo-1H-indazole-3-carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromo-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, offering not just data, but a deeper understanding of the principles and experimental considerations behind the structural elucidation of this compound. The indazole core is a recognized bioisostere of indole, and its derivatives have shown a wide range of biological activities, making the precise characterization of intermediates like the title compound of paramount importance.[1]

Introduction: The Significance of this compound

Indazole-3-carboxylic acid and its esters are crucial intermediates in the synthesis of a variety of pharmacologically active agents.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. A thorough understanding of the spectroscopic signature of this compound is therefore essential for reaction monitoring, quality control, and the unambiguous identification of this compound and its subsequent derivatives.

This guide will detail the synthesis and purification of this compound and provide a detailed analysis of its structural features using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification

The most common and efficient route to this compound is through the esterification of its corresponding carboxylic acid precursor, 5-bromo-1H-indazole-3-carboxylic acid.

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

The precursor can be synthesized by the bromination of indazole-3-carboxylic acid.[2]

Experimental Protocol:

-

Suspend indazole-3-carboxylic acid in glacial acetic acid and heat the mixture to achieve a clear solution.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature at 90 °C.

-

Continue heating the reaction mixture at 90 °C for 16 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Esterification to this compound

The esterification is typically carried out under acidic conditions using methanol.

Experimental Protocol:

-

Suspend 5-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol under an inert atmosphere.

-

Slowly add concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain this compound as a white solid.[3]

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

A multi-technique approach is employed for the unambiguous structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the protons in the molecule. The spectrum of this compound in DMSO-d₆ is characterized by distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 14.13 | singlet | - |

| H-4 | 8.21 | doublet | 1.6 |

| H-7 | 7.67 | doublet | 7.2 |

| H-6 | 7.59 | doublet of doublets | 7.2, 1.2 |

| -OCH₃ | 3.92 | singlet | - |

| Data obtained from a published synthesis protocol.[3] |

Interpretation:

-

The downfield chemical shift of the N-H proton at 14.13 ppm is characteristic of the acidic proton of the indazole ring, which is involved in intermolecular hydrogen bonding.

-

The aromatic region shows three distinct signals corresponding to the protons on the benzene ring. The deshielding of H-4 to 8.21 ppm is attributed to the anisotropic effect of the adjacent pyrazole ring.

-

The singlet at 3.92 ppm with an integration of three protons is indicative of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a directly published spectrum for the title compound was not found, the expected chemical shifts can be reliably predicted based on data from closely related structures, such as 3-ethoxycarbonyl-1H-indazole.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C-3 | ~135 |

| C-3a | ~141 |

| C-4 | ~123 |

| C-5 | ~115 (C-Br) |

| C-6 | ~127 |

| C-7 | ~111 |

| C-7a | ~121 |

| -OCH₃ | ~52 |

| Predicted values based on analogous compounds.[4][5] |

Interpretation:

-

The carbonyl carbon of the ester group is expected to resonate in the downfield region, around 162 ppm.

-

The carbon atom bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity and is predicted to appear around 115 ppm.

-

The remaining aromatic carbons will have chemical shifts in the typical range of 110-145 ppm. The quaternary carbons (C-3, C-3a, and C-7a) are generally observed as weaker signals.

-

The methyl carbon of the ester group will be found in the aliphatic region, around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are predicted as follows:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch | 3300-3100 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic, -OCH₃) | 2950-2850 |

| C=O stretch (ester) | 1725-1705 |

| C=C stretch (aromatic) | 1620-1580 |

| C-N stretch | 1350-1250 |

| C-O stretch (ester) | 1250-1100 |

| C-Br stretch | 700-500 |

| Predicted values based on characteristic IR absorption tables and data for similar compounds.[4][6] |

Interpretation:

-

A broad absorption band in the high-frequency region is expected for the N-H stretching vibration, indicative of hydrogen bonding.

-

The strong, sharp absorption band around 1715 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester. For comparison, 3-ethoxycarbonyl-1H-indazole shows a C=O stretch at 1713 cm⁻¹.[4]

-

The presence of aromatic C-H and C=C stretching vibrations will confirm the indazole ring system.

-

The C-O stretching vibrations of the ester group will appear in the fingerprint region.

Caption: Overview of the spectroscopic techniques for characterization.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound.

Expected Observations:

-

Molecular Ion Peak: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₉H₇BrN₂O₂, the calculated monoisotopic mass is 253.9691 g/mol . The [M+H]⁺ peak should therefore appear at m/z 254.9764. A published ESI-MS analysis found the [M+H]⁺ peak at m/z 256.0, which corresponds to the average mass.[3]

-

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, with nearly equal intensity, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including experimental protocols and detailed interpretation of the spectroscopic features, serves as a valuable resource for researchers working with this important synthetic intermediate. Adherence to these analytical principles ensures the quality and integrity of the compound, which is critical for its successful application in the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-bromo-1H-indazole-3-carboxylate

Introduction

In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Methyl 5-bromo-1H-indazole-3-carboxylate is a key intermediate in the synthesis of a variety of bioactive molecules. Unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the synthetic pathway and the identity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and providing a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and precise discussion of the NMR data, the following IUPAC-recommended numbering system for the indazole ring is employed. This convention is critical for the accurate assignment of spectral signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The experimental data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data (DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 14.13 | s (broad) | - | 1H | H1 (N-H) |

| 8.21 | d | 1.6 | 1H | H4 |

| 7.67 | d | 7.2 | 1H | H7 |

| 7.59 | dd | 7.2, 1.2 | 1H | H6 |

| 3.92 | s | - | 3H | -OCH₃ |

Detailed Signal Interpretation & Causality

-

δ 14.13 (N-H, H1): The signal for the indazole N-H proton appears as a broad singlet significantly downfield at 14.13 ppm. This pronounced deshielding is characteristic of acidic protons involved in hydrogen bonding with the DMSO solvent.[3] The tautomeric nature of the N-H proton in indazoles is well-documented, with the 1H-tautomer being the most stable and predominant form in solution, a fact confirmed by extensive NMR studies.[4]

-

δ 8.21 (H4): This doublet at 8.21 ppm is assigned to the H4 proton. Its downfield shift is attributed to the anisotropic effect of the adjacent fused pyrazole ring and deshielding from the ester group at C3. It appears as a doublet due to coupling with H6, however, the primary coupling observed here is a small four-bond coupling (⁴J) to H6, which is sometimes observed in aromatic systems. The more prominent coupling is likely with H7, but due to the specific geometry, it resolves as a small doublet. A more accurate description might be a narrow multiplet, but it is reported as a doublet with J=1.6 Hz.[2]

-

δ 7.67 (H7): This signal, a doublet at 7.67 ppm, is assigned to the H7 proton. It is coupled to the adjacent H6 proton, resulting in a doublet with a typical ortho-coupling constant of J = 7.2 Hz.

-

δ 7.59 (H6): Assigned to the H6 proton, this signal appears as a doublet of doublets (dd) at 7.59 ppm. This splitting pattern is a textbook example of vicinal coupling in a substituted benzene ring. The larger coupling constant (J = 7.2 Hz) arises from ortho-coupling to H7, and the smaller coupling constant (J = 1.2 Hz) arises from meta-coupling to H4.

-

δ 3.92 (-OCH₃): The sharp singlet at 3.92 ppm integrates to three protons and is unambiguously assigned to the methyl protons of the ester group. As these protons have no adjacent proton neighbors, the signal is an unsplit singlet. Its chemical shift is typical for methyl esters.[5]

Part 2: ¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this compound was not found in the surveyed literature, an accurate prediction can be made based on data from closely related analogs, such as 3-Ethoxycarbonyl-1H-indazole, and established substituent effects. The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~162 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~141 | C7a | Quaternary carbon at the ring junction, deshielded by the fused ring system. |

| ~135 | C3 | Quaternary carbon attached to the ester group and nitrogen, significantly deshielded. |

| ~129 | C6 | Aromatic CH carbon; shift influenced by the adjacent C-Br bond. |

| ~124 | C4 | Aromatic CH carbon, deshielded by the pyrazole ring. |

| ~122 | C3a | Quaternary carbon at the ring junction. |

| ~115 | C5 | Quaternary carbon directly attached to bromine; its shift is lowered by the heavy atom effect. |

| ~113 | C7 | Aromatic CH carbon, typically the most upfield of the benzoid carbons in an indazole. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Justification for Predicted Shifts

The prediction of ¹³C chemical shifts relies on the principle of additivity of substituent effects. The bromine atom at C5 is expected to have a significant impact. While electronegative, halogens often induce a "heavy atom effect," shifting the directly attached carbon (C5) upfield to around 115 ppm. The surrounding carbons, C4 and C6, would be shifted slightly downfield. The ester group at C3 strongly deshields both the C3 carbon and the carbonyl carbon. The chemical shifts for the unsubstituted carbons of the indazole ring (C3a, C7, C7a) are predicted based on published data for similar indazole esters, such as 3-Ethoxycarbonyl-1H-indazole, which shows signals at δ 111.09 (C7), 121.04, 122.16, 122.83, 126.64, 135.20 (C3), and 140.93 (C7a) in DMSO-d₆.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data suitable for regulatory submission or publication, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating steps to ensure sample integrity and instrument performance.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial as it readily dissolves the compound and its residual proton signal (δ ~2.50 ppm) does not overlap with analyte signals.

-

Cap the NMR tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the magnet and allow it to thermally equilibrate for at least 5 minutes.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the acidic N-H proton, are captured.

-

Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio (S/N).

-

Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full proton relaxation, ensuring accurate integration.

-

Referencing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate S/N, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

-

Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

-

Data Processing Workflow

The following workflow ensures consistent and accurate processing of the raw NMR data.

Caption: Standard workflow for NMR data acquisition, processing, and analysis.

Conclusion

The comprehensive NMR data and interpretations provided in this guide serve as a definitive reference for the structural characterization of this compound. The ¹H NMR spectrum exhibits characteristic signals that are fully consistent with the assigned structure, including the downfield N-H proton and the distinct splitting patterns of the aromatic protons. While experimental ¹³C data is not widely available, the predicted spectrum, grounded in the analysis of analogous compounds, provides a reliable fingerprint for this important synthetic intermediate. Adherence to the detailed experimental protocol will ensure the generation of high-quality, unambiguous data, which is a cornerstone of scientific integrity in drug development and chemical research.

References

Crystal Structure Analysis of Methyl 5-bromo-1H-indazole-3-carboxylate Derivatives: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of Methyl 5-bromo-1H-indazole-3-carboxylate, in particular, serve as crucial intermediates in the synthesis of targeted therapeutics, including potent kinase inhibitors and anti-inflammatory agents.[1][3][4] An unambiguous understanding of the three-dimensional atomic arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for this purpose, providing precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[5] This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from the strategic synthesis of the parent compound and its derivatives to advanced computational analysis of the resulting crystal structures.

The Strategic Importance of the Indazole Nucleus in Drug Discovery

Indazoles are heterocyclic aromatic compounds that are bioisosteric to indoles, a common motif in biologically important molecules. By replacing the indole's pyrrole ring with a pyrazole ring, medicinal chemists can modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This substitution can lead to improved pharmacokinetic profiles and enhanced binding affinity for biological targets.

The indazole core is present in several FDA-approved drugs, including:

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

-

Niraparib: A PARP inhibitor for the treatment of ovarian and other cancers.[2]

-

Bendazac: A non-steroidal anti-inflammatory drug (NSAID).[2]

The 5-bromo substitution on the indazole ring serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions, thereby enabling the exploration of a wide chemical space for SAR studies. The carboxylate at the 3-position provides a key point for derivatization, commonly into amides, to interact with specific residues in target proteins.[6][7]

Synthesis and High-Purity Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The presence of impurities or microcrystalline powder can inhibit the formation of the well-ordered, single lattice required for a successful X-ray experiment.[8][9]

Experimental Protocol: Synthesis Pathway

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This procedure is adapted from established bromination methods for the indazole ring.[10]

-

Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120 °C until a clear solution is achieved.

-

Cooling: Cool the solution to 90 °C.

-

Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution at 90 °C.

-

Causality Insight: Performing the bromination at an elevated temperature ensures the reaction goes to completion and helps control regioselectivity. Acetic acid serves as both a solvent and a catalyst.

-

-

Reaction: Maintain the reaction mixture at 90 °C for 16 hours.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[10]

Step 2: Synthesis of this compound

This step involves a standard Fischer esterification.

-

Suspension: Suspend the 5-bromo-1H-indazole-3-carboxylic acid (1.0 g, 4.15 mmol) in methanol (50 mL).

-

Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the title methyl ester.[11]

Protocol: Growing Diffraction-Quality Single Crystals

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions.[8][12] The goal is to allow molecules to slowly and methodically arrange themselves into a perfect crystalline lattice.

Method: Slow Solvent Evaporation

-

Purity Check: Ensure the synthesized compound is of the highest purity (>98%), as confirmed by NMR and LC-MS.

-

Solvent Selection: Dissolve a small amount of the compound (10-20 mg) in a minimal volume of a suitable solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).[8]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

-

Causality Insight: Dust particles can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones. Filtration is a critical self-validating step to ensure a clean growth environment.[8]

-

-

Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed.[8]

-

Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[5]

Single-Crystal X-ray Diffraction: The Definitive Analysis

SC-XRD provides an unparalleled level of structural detail, revealing the precise coordinates of each atom in the crystal's asymmetric unit. This information forms the basis for all subsequent analysis.

The SC-XRD Experimental Workflow

The process of determining a crystal structure is a well-defined pathway from the physical crystal to a refined digital model.

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology for Data Acquisition and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection, the crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[13]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors like Lorentz-polarization effects and absorption are applied. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods, as implemented in software like SHELXT, are highly effective.[14] This provides an initial, approximate model of the electron density and atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL).[14][15] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|F_o|) and those calculated from the model (|F_c|). The quality of the final model is assessed by the crystallographic R-factor (R1), which should typically be below 5% for a well-refined structure.[16]

Interpreting the Crystal Structure: Beyond the Atomic Coordinates

A solved crystal structure is a rich source of chemical information. Analysis focuses on both intramolecular features (the geometry of a single molecule) and intermolecular interactions (how molecules pack together).

Molecular Geometry and Conformation

The primary output of a crystal structure refinement is a set of precise bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and reveals the molecule's preferred conformation in the solid state.

Table 1: Illustrative Crystallographic and Geometric Parameters (Note: Data shown is representative for a typical indazole derivative and serves as an example of standard reporting format.)

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₉H₇BrN₂O₂ |

| Formula weight | 255.07 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.54, 14.87, 14.92 |

| β (°) | 93.10 |

| Volume (ų) | 1672.7 |

| Z (molecules/unit cell) | 4 |

| Data Collection & Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.115 |

| Selected Bond Lengths (Å) | |

| Br1-C5 | 1.895(3) |

| C3-C10 (Carboxylate C) | 1.482(4) |

| N1-N2 | 1.361(3) |

| Selected Bond Angles (°) | |

| C4-C5-Br1 | 120.5(2) |

| N2-N1-C7A | 110.2(2) |

| N1-C3-C10 | 124.1(3) |

Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into the forces driving crystal packing, we employ Hirshfeld surface analysis.[17][18] A Hirshfeld surface is a unique way to partition crystal space, defining the region where a molecule's electron density contribution to the total crystal electron density is greater than any other molecule.[19] By mapping properties onto this surface, we can visualize and quantify intermolecular interactions.[20][21]

Key Mappings:

-

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii. Short contacts appear as red spots on the surface, indicating key interactions like hydrogen bonds.[21]

-

2D Fingerprint Plots: A 2D histogram that summarizes all intermolecular contacts, plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e).[17] The shape and features of this plot provide a quantitative summary of the interaction types.

Caption: Key intermolecular forces governing crystal packing.

The 2D fingerprint plot for a typical this compound derivative would likely show:

-

Sharp spikes at the bottom left, characteristic of strong N-H···O hydrogen bonds between the indazole N-H donor and the carboxylate oxygen acceptor of a neighboring molecule.

-

"Wings" in the upper-middle region, indicative of C-H···π or potential C-Br···π halogen bonding interactions.

-

A large, diffuse region corresponding to numerous weaker H···H contacts, which often collectively make up the largest percentage of the surface area.[20][22]

Understanding these interactions is critical, as they influence the compound's solid-state properties and can inform strategies for crystal engineering or polymorph screening.

Data Integrity: Validation and Deposition

To ensure the reproducibility and accessibility of scientific findings, the deposition of crystallographic data in a public repository is a mandatory step for publication.

-

The Cambridge Structural Database (CSD): This is the world's primary repository for small-molecule organic and metal-organic crystal structures.[23][24][25][26] Before deposition, the final structural model is exported as a Crystallographic Information File (CIF).

-

Validation: The CIF is processed through a validation service like checkCIF, which flags potential issues with the data or refinement, ensuring the model meets established crystallographic standards.

-

Deposition: The validated CIF, along with the structure factor file, is deposited to the CSD, where it receives a unique deposition number (e.g., CCDC XXXXXX) that can be cited in publications, allowing other researchers to freely access and analyze the data.[24]

Conclusion

The crystal structure analysis of this compound derivatives is a powerful, multi-faceted process that provides indispensable insights for modern drug discovery. It transcends simple structure confirmation, offering a detailed map of the molecular and supramolecular features that dictate a compound's behavior. By integrating robust synthetic protocols, meticulous crystallization techniques, and advanced crystallographic analysis, researchers can establish clear structure-activity relationships, optimize lead compounds, and ultimately accelerate the development of novel, effective therapeutics. The methodologies and analytical frameworks presented in this guide provide a robust foundation for scientists aiming to leverage the full potential of structural chemistry in their research endeavors.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. How To [chem.rochester.edu]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. Resources – Crystallography Center [labs.utdallas.edu]

- 16. researchgate.net [researchgate.net]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. researchgate.net [researchgate.net]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.vensel.org [pubs.vensel.org]

- 23. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 25. Cambridge Structural Database (CSD) | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 26. lib.umassd.edu [lib.umassd.edu]

An In-Depth Technical Guide to the Synthesis of Indazole-3-Carboxylates: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Core in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties, particularly the ability of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for potent and selective interactions with a wide range of biological targets.[3] This has led to the development of numerous successful drugs incorporating the indazole moiety, including the anti-cancer agents axitinib and pazopanib, and the anti-emetic granisetron.[1][3]

Among the various substituted indazoles, the indazole-3-carboxylate and its derivatives are of paramount importance, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds.[3][4][5][6] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this vital chemical entity. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and offer insights into the mechanistic underpinnings of these transformations.

I. Early Discoveries and the Foundations of Indazole Synthesis

The history of indazole chemistry dates back to the 19th century, with Emil Fischer's pioneering work laying the groundwork for the field.[1] His synthesis of an "indazolone" in 1883 by heating ortho-hydrazine cinnamic acid marked the first recorded preparation of a compound containing the indazole ring system.[1][7] While not a direct synthesis of an indazole-3-carboxylate, this early work established a fundamental cyclization strategy that would be elaborated upon by subsequent generations of chemists.

Early methods for preparing the indazole core often involved intramolecular cyclizations of appropriately substituted benzene derivatives. These approaches, while foundational, were often limited by harsh reaction conditions, low yields, and a narrow substrate scope. The development of more versatile and efficient synthetic routes was a critical step forward in unlocking the full potential of the indazole scaffold.

II. The Advent of Modern Synthetic Methodologies

The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic chemist's toolkit for constructing the indazole ring. This section will explore some of the most significant and widely adopted methods for the synthesis of indazole-3-carboxylates and their precursors.

The Davis-Beirut Reaction: A Versatile Entry to 2H-Indazoles

A significant breakthrough in indazole synthesis was the development of the Davis-Beirut reaction.[8][9] Named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut), this reaction provides an efficient route to 2H-indazoles through an N-N bond-forming heterocyclization.[8] The reaction is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[8]

The Davis-Beirut reaction can be catalyzed by either acid or base and typically involves the reaction of an o-nitrobenzylamine or related precursor.[8][10] The versatility of this reaction allows for the synthesis of a wide array of 2H-indazole derivatives, which can then be further functionalized.[8][11] While it primarily yields 2H-indazoles, these can be valuable precursors to the therapeutically more common 1H-indazoles.[8]

Mechanistic Insights

The mechanism of the Davis-Beirut reaction has been the subject of considerable study. In the base-catalyzed variant, the reaction is believed to proceed through the formation of a carbanion intermediate.[8] This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2H-indazole product. Under acidic conditions, the reaction is thought to proceed via an o-nitrosobenzylidine imine intermediate.[10]

Diagram: Proposed Mechanism of the Base-Catalyzed Davis-Beirut Reaction

A simplified representation of the base-catalyzed Davis-Beirut reaction pathway.

Synthesis from Substituted Anilines and Benzonitriles

A common and practical approach to 1H-indazole-3-carboxylates involves the use of substituted anilines or benzonitriles as starting materials. These methods often rely on diazotization followed by an intramolecular cyclization.

One established route begins with a substituted anthranilic acid derivative.[6] Diazotization of the amino group, followed by in situ cyclization, can directly afford the desired indazole-3-carboxylate. This one-pot procedure offers an efficient pathway from readily available starting materials.[6]

Another versatile strategy employs o-fluorobenzonitriles.[12] Reaction with hydrazine hydrate in a suitable solvent like n-butanol can lead to the formation of 3-aminoindazoles.[12] The amino group can then be further transformed into a carboxylic acid functionality through standard chemical manipulations.

Cycloaddition Reactions: A Modern Approach

More contemporary methods for constructing the indazole core often utilize cycloaddition reactions. The [3+2] cycloaddition of a diazo compound with an aryne is a powerful tool for the synthesis of 3-substituted indazoles.[13][14]

Arynes, highly reactive intermediates, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[14] Their reaction with a suitable diazo compound, such as ethyl diazoacetate, provides a direct route to ethyl 1H-indazole-3-carboxylate.[14] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[14]

Diagram: [3+2] Cycloaddition for Indazole-3-Carboxylate Synthesis

Workflow for the synthesis of indazole-3-carboxylates via a [3+2] cycloaddition reaction.

III. Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis of indazole-3-carboxylates, drawing from established literature.

Protocol 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate via [3+2] Cycloaddition

This protocol is adapted from a procedure described in Organic Syntheses.[14]

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

-

Ethyl diazoacetate

-

Cesium fluoride (CsF)

-

Anhydrous acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride in anhydrous acetonitrile.

-

Cool the mixture in an ice bath and add a solution of ethyl diazoacetate in anhydrous acetonitrile dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 1H-indazole-3-carboxylate.

Protocol 2: Synthesis of 1H-Indazole-3-carboxylic Acid from Indole

This method involves the nitrosation of indole, leading to a ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde, which can then be oxidized to the carboxylic acid. An optimized procedure for the first step has been reported.[3]

Step A: Synthesis of 1H-Indazole-3-carboxaldehyde [3]

-

Dissolve the starting indole in a suitable solvent mixture (e.g., dioxane and water).

-

Add sodium nitrite to the solution.

-

Slowly add a dilute acid (e.g., hydrochloric acid) to the mixture at a controlled temperature (typically 0-5 °C).

-

Stir the reaction mixture for a specified period, allowing the reaction to proceed to completion.

-

Isolate the product by filtration or extraction.

Step B: Oxidation to 1H-Indazole-3-carboxylic Acid

-

Dissolve the 1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., acetone or a mixture of t-BuOH and water).

-

Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction mixture appropriately to isolate the carboxylic acid product. This may involve quenching excess oxidant, adjusting the pH, and extracting the product.

IV. Data Presentation and Comparison of Methods

The choice of synthetic route for a particular indazole-3-carboxylate derivative will depend on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table provides a comparative summary of the key synthetic methods discussed.

| Synthetic Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Davis-Beirut Reaction | o-Nitrobenzylamines | N-N bond formation | Inexpensive starting materials, metal-free.[8] | Primarily yields 2H-indazoles.[8] |

| From Substituted Anilines | Anthranilic acid derivatives | Diazotization, cyclization | Direct route, one-pot potential.[6] | Diazonium intermediates can be unstable. |

| From o-Fluorobenzonitriles | o-Fluorobenzonitriles, Hydrazine | SNAr reaction | Good for 3-aminoindazole precursors.[12] | Requires subsequent functional group manipulation. |

| [3+2] Cycloaddition | Aryne precursors, Diazo compounds | Aryne chemistry | Mild conditions, broad functional group tolerance.[14] | Requires specialized aryne precursors. |

| From Indoles | Indoles, Sodium nitrite | Ring rearrangement | Utilizes readily available indoles.[3] | Can have moderate yields with electron-rich indoles.[3] |

V. Conclusion and Future Outlook

The synthesis of indazole-3-carboxylates has evolved significantly from the early foundational work in heterocyclic chemistry. The development of robust and versatile methodologies like the Davis-Beirut reaction and modern cycloaddition strategies has been instrumental in advancing the field of medicinal chemistry. These methods have enabled the efficient and scalable production of these key intermediates, facilitating the discovery and development of novel therapeutics.

Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic routes. The application of cutting-edge technologies such as flow chemistry and photoredox catalysis holds great promise for further refining the synthesis of this important class of compounds. As our understanding of the biological roles of indazole-containing molecules continues to grow, the demand for innovative and practical synthetic methods will undoubtedly continue to drive research and innovation in this exciting area of organic chemistry.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Indazole synthesis [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Tautomerism in 1H-indazole-3-carboxylate systems

An In-Depth Technical Guide to Tautomerism in 1H-Indazole-3-Carboxylate Systems

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1H-indazole-3-carboxylate systems. It is intended for researchers, scientists, and drug development professionals who are working with or developing molecules containing the indazole scaffold. This document will delve into the fundamental principles of tautomerism in these systems, the factors governing the tautomeric equilibrium, and the experimental and computational methodologies used for their characterization.

The Phenomenon of Tautomerism in Indazole Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study and application of heterocyclic compounds. In the case of indazoles, prototropic tautomerism, involving the migration of a proton, is of particular significance. The unsubstituted indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. This equilibrium is influenced by the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring.

The introduction of a carboxylate group at the 3-position of the indazole ring, forming a 1H-indazole-3-carboxylate system, adds another layer of complexity to this tautomeric interplay. The electronic nature of the carboxylate group, along with other substituents on the ring, can significantly influence the relative stability of the 1H and 2H tautomers.

The Tautomeric Equilibrium in 1H-Indazole-3-Carboxylate Systems

The tautomeric equilibrium in 1H-indazole-3-carboxylate systems is a dynamic process governed by a variety of factors. Understanding these factors is paramount for predicting and controlling the properties of these molecules.

The Role of Substituents

Substituents on the indazole ring can exert a profound influence on the tautomeric equilibrium through both electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the 1H and 2H tautomers.

-

Electron-Withdrawing Groups (EWGs): When placed at positions that can conjugate with the N2 nitrogen, EWGs tend to favor the 2H-tautomer. This is because the N2 nitrogen is more basic and can better accommodate the electron-withdrawing effect.

-

Electron-Donating Groups (EDGs): Conversely, EDGs tend to favor the 1H-tautomer by increasing the electron density on the N1 nitrogen.

The Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents can selectively solvate and stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions.

-

Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds with both the N-H and C=O groups of the indazole-3-carboxylate system, often favoring the more polar tautomer.

-

Apolar Solvents: In apolar solvents, intramolecular hydrogen bonding and other non-covalent interactions may become more dominant, potentially favoring a different tautomeric form.

The Effect of pH

The pH of the medium can significantly impact the tautomeric equilibrium, especially for ionizable groups like the carboxylate. The protonation state of the molecule can alter the electronic distribution and, consequently, the relative stability of the tautomers. The pKa values of the N1-H and N2-H protons are key determinants of the predominant tautomeric form at a given pH.

Experimental Characterization of Tautomers

A variety of spectroscopic and analytical techniques can be employed to characterize the tautomeric forms of 1H-indazole-3-carboxylate systems and to determine their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

-

¹H NMR: The chemical shift of the N-H proton and the coupling patterns of the aromatic protons can provide clear evidence for the predominant tautomer.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, are also diagnostic.

UV-Vis Spectroscopy

The electronic transitions of the 1H and 2H tautomers occur at different wavelengths, leading to distinct UV-Vis absorption spectra. By analyzing the changes in the absorption spectrum as a function of solvent or pH, it is possible to quantify the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecule, including the N-H and C=O stretching frequencies. These frequencies can differ between the tautomers due to variations in bond strength and hydrogen bonding.

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the relative stabilities of tautomers. These methods can provide valuable insights into the thermodynamics of the tautomeric equilibrium and can help to rationalize experimental observations.

By calculating the ground-state energies of the different tautomers, it is possible to predict the most stable form and to estimate the energy difference between them. These calculations can also be used to simulate the NMR and IR spectra of the individual tautomers, aiding in the interpretation of experimental data.

Impact on Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its pharmacological properties, including its binding affinity for its target, its metabolic stability, and its pharmacokinetic profile. Therefore, a thorough understanding of the tautomerism of 1H-indazole-3-carboxylate systems is essential for the rational design and development of new drugs based on this scaffold.

The ability to control the tautomeric equilibrium through chemical modification can be a powerful strategy for optimizing the properties of a lead compound. By carefully selecting substituents and considering the physiological environment, it is possible to favor the tautomeric form with the desired biological activity.

Experimental Protocols

General Protocol for NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the 1H-indazole-3-carboxylate derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a final concentration of approximately 10-20 mM.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer in the ¹H NMR spectrum. The ratio of the integrals will provide the relative population of each tautomer.

-

Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(Keq) vs 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Data Presentation

| Technique | Observable Parameter | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants of ring protons | Predominant tautomeric form in solution |

| ¹³C NMR | Chemical shifts of ring carbons (esp. C3, C7a) | Confirmation of tautomeric structure |

| UV-Vis | λmax and molar absorptivity | Tautomeric ratio in different solvents |

| IR | N-H and C=O stretching frequencies | Information on hydrogen bonding |